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molecular formula C5H7N3O2S B8332309 2-Imino-3-aminothiazoline-4-acetic acid

2-Imino-3-aminothiazoline-4-acetic acid

Cat. No. B8332309
M. Wt: 173.20 g/mol
InChI Key: SWAFQGKZHVANCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04254259

Procedure details

Reaction of thiosemicarbazide and ethyl 4-chloroacetoacetate in warm concentrated hydrochloric acid yielded 2-imino-3-aminothiazoline-4-acetic acid (Compound IIIA), which is also obtained by heating the hydrochloride of Compound IA in hydrochloric acid. Refluxing Compound IIIA in ethanolic hydrochloric acid produces the hydrochloride of the corresponding acetate, Compound IIIB (ethyl 2-imino-3-aminothiazoline 4-acetate.)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][NH:2][C:3]([NH2:5])=[S:4].Cl[CH2:7][C:8](=O)[CH2:9][C:10]([O:12]CC)=[O:11].Cl>>[NH:5]=[C:3]1[N:2]([NH2:1])[C:8]([CH2:9][C:10]([OH:12])=[O:11])=[CH:7][S:4]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NNC(=S)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(CC(=O)OCC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N=C1SC=C(N1N)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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